3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde
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Overview
Description
3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of a hydroxyl group at the third position, a methoxy group at the fourth position, and an aldehyde group at the first position of the naphthalene ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene derivatives, such as 3-hydroxy-4-methoxynaphthalene.
Reaction Conditions: The reaction is typically carried out under reflux conditions, with temperatures ranging from 60°C to 80°C, and the reaction time varies from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products:
Oxidation: 3-Hydroxy-4-methoxynaphthalene-1-carboxylic acid.
Reduction: 3-Hydroxy-4-methoxynaphthalene-1-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Pathways: It can influence biochemical pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
3-Hydroxy-2-methoxynaphthalene-1-carbaldehyde: Similar structure but with the methoxy group at the second position.
4-Hydroxy-3-methoxynaphthalene-1-carbaldehyde: Similar structure but with the hydroxyl and methoxy groups interchanged.
Uniqueness: 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
75965-71-8 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-hydroxy-4-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-15-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14/h2-7,14H,1H3 |
InChI Key |
VNMPXMTXKUOAJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)C=O)O |
Origin of Product |
United States |
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